(1R)-1-anthracen-9-ylethanamine;hydrochloride
Description
(1R)-1-Anthracen-9-ylethanamine hydrochloride is a chiral amine derivative featuring an anthracene moiety (a fused polycyclic aromatic hydrocarbon) attached to an ethanamine group in the (R)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s structure is characterized by the anthracen-9-yl group at the chiral center of the ethanamine backbone, with the hydrochloride counterion stabilizing the protonated amine .
Properties
Molecular Formula |
C16H16ClN |
|---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
(1R)-1-anthracen-9-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
ANSFQYOBYYVFEY-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-anthracen-9-ylethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a readily available polycyclic aromatic hydrocarbon.
Bromination: Anthracene is brominated to form 9-bromoanthracene using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The 9-bromoanthracene undergoes a nucleophilic substitution reaction with an amine, such as ®-1-phenylethylamine, to form (1R)-1-anthracen-9-ylethanamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (1R)-1-anthracen-9-ylethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-anthracen-9-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with different functional groups.
Scientific Research Applications
(1R)-1-anthracen-9-ylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-anthracen-9-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₁₆N·HCl
- Molecular Weight : 257.77 g/mol (calculated for the hydrochloride form)
- Stereochemistry : The (1R)-configuration confers optical activity, critical for interactions in biological systems .
Structural and Functional Group Analysis
The compound is compared to structurally related hydrochlorides with aromatic or polycyclic systems (Table 1).
Table 1: Structural Comparison of (1R)-1-Anthracen-9-ylethanamine Hydrochloride and Analogues
Physicochemical Properties
- Solubility: The anthracene core imparts hydrophobicity, but the hydrochloride salt improves aqueous solubility compared to non-ionic forms. For example, Melitracen hydrochloride () is formulated for oral use due to enhanced solubility .
- Stability : Hydrochloride salts generally exhibit better thermal and hydrolytic stability. However, compounds like (1R,2S)-ephedrine hydrochloride () degrade in biological matrices (e.g., urine) due to microbial activity, suggesting similar sensitivity for (1R)-1-anthracen-9-ylethanamine hydrochloride in certain environments .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing (1R)-1-anthracen-9-ylethanamine hydrochloride, and how do enantiomeric purity and reaction conditions influence yield?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reductive amination of anthracene-9-carbaldehyde with a chiral amine precursor under hydrogenation conditions (e.g., using palladium catalysts) .
- Key Considerations : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to ensure >98% enantiomeric excess (ee). Reaction temperature and solvent polarity critically affect stereoselectivity .
Q. What analytical techniques are recommended for characterizing structural and stereochemical properties of this compound?
- Methodology :
- NMR : H and C NMR to confirm the anthracene backbone and amine proton environments. H NMR (DMSO-d6): δ 8.5–7.2 (aromatic protons), δ 4.1–3.8 (chiral center protons) .
- X-ray crystallography : Resolve absolute configuration; compare with PubChem-deposited InChI data (InChI=1S/C9H13NS.ClH...) .
- Polarimetry : Measure specific rotation ([α]) to validate enantiopurity .
Advanced Research Questions
Q. How do stereochemical differences between (R)- and (S)-enantiomers impact biological activity, and how can contradictory data across studies be resolved?
- Methodology :
- Comparative bioassays : Test both enantiomers in receptor-binding assays (e.g., GPCR or enzyme inhibition studies).
- Case Study : (R)-enantiomers of structurally similar compounds (e.g., (R)-1-(4-(Methylthio)phenyl)ethanamine) show higher affinity for serotonin receptors than (S)-forms, suggesting enantiomer-specific interactions .
- Data Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual solvents affecting assay results) or non-standardized assay conditions. Validate purity via LC-MS and replicate experiments under controlled conditions (pH, temperature) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., anthracene’s π-π stacking with aromatic residues).
- ADMET prediction : Tools like SwissADME to estimate solubility (LogP ~3.2), blood-brain barrier penetration, and cytochrome P450 interactions .
Q. How can researchers address stability challenges during storage and experimental use?
- Methodology :
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Storage : Store as a lyophilized solid at -20°C in amber vials; avoid aqueous solutions >24 hours due to hydrolytic degradation of the amine hydrochloride .
- Degradation Products : Identify via LC-MS; common byproducts include anthracen-9-ylmethanol (oxidation) or racemized enantiomers .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the anthracene moiety in cellular uptake and subcellular localization .
- In Vivo Pharmacokinetics : Limited data on bioavailability and metabolite profiling; prioritize radiolabeled tracer studies (e.g., C-labeled compound) .
- Target Identification : Use CRISPR-Cas9 screening to identify novel targets in disease models (e.g., cancer or neurological disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
